![molecular formula C13H11NO3 B14401749 (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid CAS No. 89650-73-7](/img/structure/B14401749.png)
(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid is a heterocyclic compound that features a fused pyrrole and indole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid typically involves the construction of the pyrroloindole core followed by functionalization at the appropriate positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of indole derivatives with acetic anhydride can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with various biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Research is ongoing to explore its full therapeutic potential .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.
Pyrrolo[2,1-a]isoquinoline derivatives: Compounds with a fused pyrrole and isoquinoline ring system, showing diverse biological activities.
Uniqueness: (3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
89650-73-7 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-(1-oxo-2,3-dihydropyrrolo[1,2-a]indol-4-yl)acetic acid |
InChI |
InChI=1S/C13H11NO3/c15-12-6-5-11-9(7-13(16)17)8-3-1-2-4-10(8)14(11)12/h1-4H,5-7H2,(H,16,17) |
InChI-Schlüssel |
GHVZVMFRGOZYFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N2C1=C(C3=CC=CC=C32)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
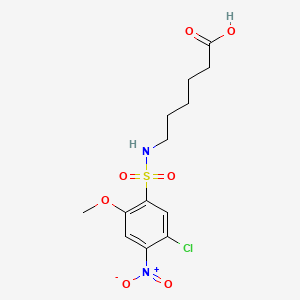

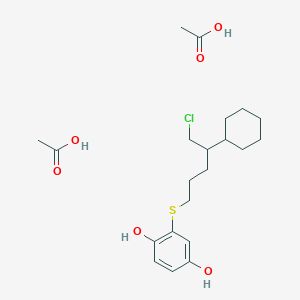
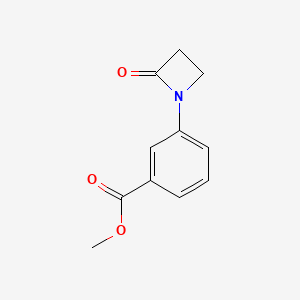



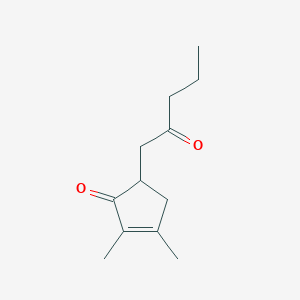
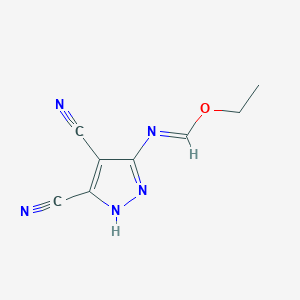
![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
